molecular formula C15H15IN2O2 B1408033 (1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate CAS No. 1319211-95-4

(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

Cat. No.: B1408033
CAS No.: 1319211-95-4
M. Wt: 382.2 g/mol
InChI Key: CJNXCDOMCFUORC-UHFFFAOYSA-N
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Description

(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a complex organic compound characterized by its unique cyclopropane ring and imidazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Imidazole Moiety: This step involves the iodination of imidazole, followed by coupling with a phenyl group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted imidazoles.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-ethyl 2-(4-(5-bromo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
  • (1S,2S)-ethyl 2-(4-(5-chloro-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
  • (1S,2S)-ethyl 2-(4-(5-fluoro-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

Uniqueness

The uniqueness of (1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate lies in its iodine substituent, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different binding affinities and reaction pathways.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O2/c1-2-20-15(19)12-7-11(12)9-3-5-10(6-4-9)13-14(16)18-8-17-13/h3-6,8,11-12H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNXCDOMCFUORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=C(NC=N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
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(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
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(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
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(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
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(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
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(1S,2S)-ethyl 2-(4-(5-iodo-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

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